1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol
Overview
Description
1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a thiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both thiazole and pyrrolidine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of a thiazole derivative with a pyrrolidine precursor under specific conditions. For instance, the thiazole derivative can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyrrolidine ring can be constructed using various methods, including the Debus-Radziszewski synthesis . Industrial production methods may involve microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity may be attributed to the modulation of voltage-dependent sodium and calcium channels, enhancement of GABA-mediated effects, and inhibition of synaptic excitation . The compound’s structure allows it to bind to enantioselective proteins, influencing its biological profile .
Comparison with Similar Compounds
1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities, but differ in their substituents and overall structure.
Thiazole derivatives: Compounds with thiazole rings also show diverse biological activities, including antimicrobial and antiviral properties.
The uniqueness of this compound lies in the combination of both thiazole and pyrrolidine rings, which enhances its pharmacophore space and contributes to its distinct biological profile .
Properties
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7(9-10-3-5-13-9)11-4-2-8(12)6-11/h3,5,7-8,12H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREVUQMCBGOQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCC(C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270285 | |
Record name | 3-Pyrrolidinol, 1-[1-(2-thiazolyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420884-68-9 | |
Record name | 3-Pyrrolidinol, 1-[1-(2-thiazolyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420884-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinol, 1-[1-(2-thiazolyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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